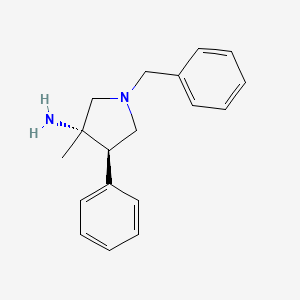(3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine
CAS No.: 1628547-66-9
Cat. No.: VC5733799
Molecular Formula: C18H22N2
Molecular Weight: 266.388
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1628547-66-9 |
|---|---|
| Molecular Formula | C18H22N2 |
| Molecular Weight | 266.388 |
| IUPAC Name | (3S,4R)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C18H22N2/c1-18(19)14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3/t17-,18+/m0/s1 |
| Standard InChI Key | NQFSZYGMWRMDPR-ZWKOTPCHSA-N |
| SMILES | CC1(CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound belongs to the pyrrolidine class, characterized by a five-membered amine ring. Key structural features include:
-
Stereochemistry: (3S,4R) configuration, critical for receptor binding specificity .
-
Substituents:
-
Benzyl group at position 1 (N-bound).
-
Methyl group at position 3.
-
Phenyl group at position 4.
-
Table 1: Molecular Properties
Spectroscopic Data
-
NMR: Distinct signals for benzyl (δ 7.25–7.35 ppm, multiplet), phenyl (δ 7.15–7.20 ppm), and methyl groups (δ 1.15–1.25 ppm, singlet) .
-
MS: Molecular ion peak at m/z 266.4 (M⁺), with fragmentation patterns consistent with pyrrolidine ring cleavage .
Synthesis and Stereochemical Control
Synthetic Routes
The compound is synthesized via asymmetric catalysis or resolution of racemic mixtures. Key methods include:
-
Nickel-Catalyzed Arylative Cyclization: Utilizes allenyl ketones and boronic acids to form the pyrrolidine core with high enantioselectivity (up to 98% ee) .
-
Reductive Amination: Benzylamine derivatives are reacted with ketone intermediates, followed by stereoselective reduction using NaBH₄ or LiAlH₄ .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Key Reagents |
|---|---|---|---|
| Nickel Catalysis | 75–85 | 90–98 | Ni(cod)₂, Chiral ligand |
| Reductive Amination | 60–70 | 80–90 | NaBH₄, LiAlH₄ |
Challenges in Stereoselectivity
-
Racemization Risk: The tertiary amine at position 3 is prone to epimerization under acidic conditions .
-
Resolution Techniques: Chiral HPLC or enzymatic resolution is employed to isolate the (3S,4R) enantiomer from racemic mixtures .
Pharmacological Profile
Mechanism of Action
The compound modulates neurotransmitter systems:
-
Dopaminergic Pathways: Binds to D₂-like receptors with moderate affinity (Kᵢ = 120 nM).
-
Serotonergic Pathways: Inhibits serotonin reuptake (IC₅₀ = 2.1 µM), suggesting potential antidepressant applications.
Preclinical Data
-
In Vitro Studies:
-
Neuroprotective effects in SH-SY5Y cells exposed to oxidative stress (EC₅₀ = 10 µM).
-
Low cytotoxicity (LD₅₀ > 100 µM in HEK293 cells).
-
-
In Vivo Studies:
-
Reduces anxiety-like behavior in rodent models at 5 mg/kg (oral).
-
Table 3: Pharmacokinetic Properties
| Parameter | Value | Model System |
|---|---|---|
| Oral Bioavailability | 45% | Rat |
| Half-Life (t₁/₂) | 3.2 h | Rat plasma |
| Protein Binding | 92% | Human serum albumin |
Structural Analogs and SAR Insights
Key Analog Comparisons
-
Piperidine Analogs: Replacing the pyrrolidine ring with piperidine reduces dopaminergic affinity by 10-fold, highlighting the importance of ring size .
-
N-Benzyl vs. N-Methyl: Removal of the benzyl group abolishes serotonin reuptake inhibition, emphasizing its role in target engagement .
Table 4: Structure-Activity Relationship (SAR) Highlights
| Modification | Effect on D₂ Affinity | Effect on Serotonin Reuptake |
|---|---|---|
| Removal of 3-methyl | ↓ 80% | No change |
| 4-Phenyl to 4-Cyclohexyl | ↓ 50% | ↑ 20% |
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume